molecular formula C7H3F4NO2 B1450084 3,5-Difluoro-2-nitrobenzodifluoride CAS No. 1806388-83-9

3,5-Difluoro-2-nitrobenzodifluoride

Cat. No.: B1450084
CAS No.: 1806388-83-9
M. Wt: 209.1 g/mol
InChI Key: HKJUDDIJFYIEIN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzodifluoride is a chemical compound with the molecular formula C7H2F5NO2. It is known for its unique properties, which make it valuable in various fields of research and industry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-nitrobenzodifluoride typically involves the nitration of 3,5-difluorobenzotrifluoride. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-nitrobenzodifluoride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed

    Reduction: 3,5-Difluoro-2-aminobenzodifluoride.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

3,5-Difluoro-2-nitrobenzodifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique reactivity makes it valuable in the development of new materials and chemicals.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.

    Medicine: While not widely used in medicine, its derivatives are explored for their potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-nitrobenzodifluoride is primarily influenced by its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atoms also play a significant role in stabilizing the compound and influencing its reactivity. The compound can interact with various molecular targets through its nitro and fluorine groups, leading to different chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2,4,6-trinitroanisole: Known for its use in high-energy materials.

    3,5-Difluoro-4-nitrobenzonitrile: Another fluorinated nitro compound with different applications.

    2,4-Difluoronitrobenzene: A simpler fluorinated nitrobenzene derivative.

Uniqueness

3,5-Difluoro-2-nitrobenzodifluoride is unique due to the specific positioning of its fluorine and nitro groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical transformations and stability under various conditions.

Properties

IUPAC Name

1-(difluoromethyl)-3,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJUDDIJFYIEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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